molecular formula C29H19NOS B12937551 S-(4-((4-(Phenylethynyl)-2-(pyridin-4-yl)phenyl)ethynyl)phenyl) ethanethioate

S-(4-((4-(Phenylethynyl)-2-(pyridin-4-yl)phenyl)ethynyl)phenyl) ethanethioate

Cat. No.: B12937551
M. Wt: 429.5 g/mol
InChI Key: ZEMGQWGGFOEVDJ-UHFFFAOYSA-N
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Description

S-(4-((4-(Phenylethynyl)-2-(pyridin-4-yl)phenyl)ethynyl)phenyl) ethanethioate: is a complex organic compound known for its unique structural properties It features a combination of phenyl, pyridinyl, and ethynyl groups, making it a subject of interest in various fields of chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-((4-(Phenylethynyl)-2-(pyridin-4-yl)phenyl)ethynyl)phenyl) ethanethioate typically involves multiple steps, starting from readily available starting materials. One common approach is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include:

    Solvent: Tetrahydrofuran or dimethylformamide

    Base: Triethylamine or potassium carbonate

    Temperature: Room temperature to 80°C

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

S-(4-((4-(Phenylethynyl)-2-(pyridin-4-yl)phenyl)ethynyl)phenyl) ethanethioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl groups to ethylene or ethane.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl ring, where nucleophiles such as amines or thiols replace a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature

    Reduction: Hydrogen gas with palladium on carbon, room temperature to 50°C

    Substitution: Nucleophiles like sodium azide or thiols in polar solvents, elevated temperatures

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of ethylene or ethane derivatives

    Substitution: Formation of substituted pyridinyl derivatives

Scientific Research Applications

S-(4-((4-(Phenylethynyl)-2-(pyridin-4-yl)phenyl)ethynyl)phenyl) ethanethioate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of S-(4-((4-(Phenylethynyl)-2-(pyridin-4-yl)phenyl)ethynyl)phenyl) ethanethioate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The ethynyl and pyridinyl groups play a crucial role in these interactions, facilitating binding through π-π stacking and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl(pyridin-4-yl)methanone
  • (S)-1-(4-(pyridin-4-yl)phenyl)ethan-1-ol

Uniqueness

S-(4-((4-(Phenylethynyl)-2-(pyridin-4-yl)phenyl)ethynyl)phenyl) ethanethioate is unique due to its combination of phenyl, pyridinyl, and ethynyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced binding affinity to molecular targets and greater versatility in chemical reactions.

Properties

Molecular Formula

C29H19NOS

Molecular Weight

429.5 g/mol

IUPAC Name

S-[4-[2-[4-(2-phenylethynyl)-2-pyridin-4-ylphenyl]ethynyl]phenyl] ethanethioate

InChI

InChI=1S/C29H19NOS/c1-22(31)32-28-15-11-24(12-16-28)9-13-26-14-10-25(8-7-23-5-3-2-4-6-23)21-29(26)27-17-19-30-20-18-27/h2-6,10-12,14-21H,1H3

InChI Key

ZEMGQWGGFOEVDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1=CC=C(C=C1)C#CC2=C(C=C(C=C2)C#CC3=CC=CC=C3)C4=CC=NC=C4

Origin of Product

United States

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